Octadecyl 2-aminoacetate
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Overview
Description
Octadecyl 2-aminoacetate: is an organic compound with the molecular formula C20H41NO2. It is a derivative of amino acids, specifically glycine, where the hydrogen atom of the amino group is replaced by an octadecyl group. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 2-aminoacetate typically involves the reaction of octadecylamine with glycine or its derivatives. One common method is the esterification of glycine with octadecanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecyl 2-aminoacetate can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: Octadecyl 2-aminoacetate is used as a surfactant in various chemical reactions, particularly in the formation of micelles and emulsions. It is also employed in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems .
Biology: In biological research, this compound is used as a component in cell culture media to enhance cell growth and viability. It is also studied for its potential role in drug delivery systems due to its amphiphilic nature .
Medicine: The compound is being investigated for its potential use in targeted drug delivery, particularly in the delivery of hydrophobic drugs. Its ability to form stable micelles makes it a promising candidate for encapsulating and transporting therapeutic agents .
Industry: In industrial applications, this compound is used as an emulsifier in the production of cosmetics and personal care products. It is also employed in the formulation of lubricants and anti-corrosion agents .
Mechanism of Action
The mechanism of action of octadecyl 2-aminoacetate primarily involves its amphiphilic properties. The octadecyl group provides hydrophobic interactions, while the aminoacetate moiety offers hydrophilic interactions. This dual nature allows the compound to form micelles and emulsions, which can encapsulate and transport various substances. In drug delivery systems, the compound targets specific cells or tissues by interacting with cell membranes and facilitating the uptake of encapsulated drugs .
Comparison with Similar Compounds
Octadecylamine: Similar in structure but lacks the aminoacetate moiety, making it less effective as an emulsifier.
Octadecyl acrylate: Contains an acrylate group instead of an aminoacetate, used primarily in polymer synthesis.
Octadecyltrimethoxysilane: Contains a silane group, used in surface modification and as a coupling agent.
Uniqueness: Octadecyl 2-aminoacetate is unique due to its combination of hydrophobic and hydrophilic properties, making it highly effective in forming stable micelles and emulsions. This dual functionality is not as pronounced in similar compounds, which often lack either the hydrophilic or hydrophobic component .
Properties
CAS No. |
59404-67-0 |
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Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
octadecyl 2-aminoacetate |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19,21H2,1H3 |
InChI Key |
MKPPFDFPOPEGQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CN |
Origin of Product |
United States |
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